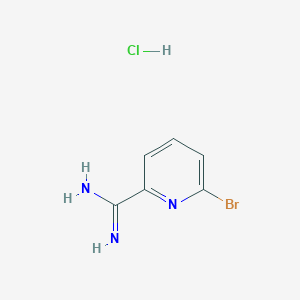
6-Bromopicolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopicolinimidamide hydrochloride is a compound that has not been directly described in the provided papers. However, the papers do discuss various brominated heterocyclic compounds, which are valuable intermediates in the synthesis of biologically active molecules and ligands for protein domains. For instance, 6-bromoquinolines and related structures have been synthesized for their potential use in medicinal chemistry and as ligands for protein domains such as the Src homology 3 (SH3) domain .
Synthesis Analysis
The synthesis of brominated heterocycles often involves selective halogenation reactions. For example, the selective Buchwald-Hartwig amination of an aryl bromide in the presence of an activated heteroaryl chloride has been optimized to achieve the functionalization of 6-bromo-2-chloroquinoline, leading to ligands with increased binding affinity for the SH3 domain . The Knorr synthesis, which involves a condensation and cyclization sequence, has been used to prepare 6-bromoquinolin-2(1H)-one derivatives . Additionally, the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one has been reported, showcasing the preparation of novel brominated quinazolines with potential antibacterial activity .
Molecular Structure Analysis
The molecular structure of brominated heterocycles can be complex and is often characterized by techniques such as NMR, MS, and X-ray crystallography. For instance, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one has been determined, revealing a triclinic system with specific unit cell parameters and stabilization by various intermolecular interactions . These structural analyses are crucial for understanding the molecular interactions and potential biological activity of these compounds.
Chemical Reactions Analysis
Brominated heterocycles participate in a variety of chemical reactions, which are essential for their functionalization and application in synthesis. For example, the photochemistry of 6-bromopicolinic acids has been studied, showing different photodehalogenation pathways depending on the solvent and the presence of oxygen . Homocoupling reactions have also been employed to synthesize bipyridine derivatives from 6-bromopicoline . Furthermore, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents has been explored, leading to a range of substituted quinazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The crystal packing, hydrogen bonding, and π-stacking interactions can affect the stability and solubility of these compounds . The photophysical properties, such as the excited state lifetimes and absorption maxima, are also important for understanding their behavior under light irradiation, which is relevant for photochemical applications .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bipyridine Derivatives
6-Bromopicoline has been used as a starting material for synthesizing disubstituted bipyridines through reductive homocoupling. These bipyridines are important for their applications in coordination chemistry and as ligands in catalysis. The methodologies developed offer operationally simple procedures with high yields, representing significant improvements over traditional syntheses (Cassol et al., 2000).
Coupling Reactions for Pyrrolopyrimidines Synthesis
Copper catalyzed coupling reactions of substituted 5-bromopyrimidin-4-amines with alkynes have been facilitated using 6-methylpicolinic acid, yielding 2-chloro-pyrrolo[2,3-d]pyrimidines. These reactions are notable for their moderate to excellent yields and the ability to introduce a variety of functional groups, showcasing the versatility of brominated picolinic acids in facilitating complex organic syntheses (Jiang et al., 2015).
Photochemical Studies on Bromopicolinic Acids
Research on 6-bromopicolinic acids has revealed insights into their photochemical behaviors, particularly photodehalogenation processes. These studies are crucial for understanding the environmental fate of halogenated organic compounds and their potential applications in photochemical syntheses (Rollet et al., 2006).
Antimicrobial and Corrosion Inhibition Studies
Brominated pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties as well as their potential as corrosion inhibitors. These studies underscore the utility of brominated compounds in developing new pharmaceuticals and materials science applications (Rbaa et al., 2018).
Synthesis of Quinolines
Bromopicolinic acids have been utilized in the synthesis of quinolines, a class of compounds with wide-ranging applications in medicinal chemistry. The development of new synthetic routes for these heterocycles is essential for the discovery of novel therapeutic agents (Wlodarczyk et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-bromopyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3.ClH/c7-5-3-1-2-4(10-5)6(8)9;/h1-3H,(H3,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCOYRYYLFKACD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromopicolinimidamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)-methanamine](/img/structure/B1290288.png)
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]-benzoic acid](/img/structure/B1290298.png)
![5-Bromo-2-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1290300.png)

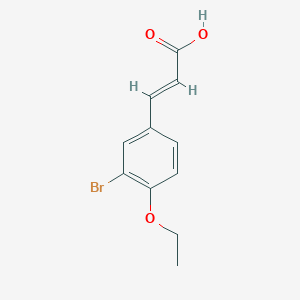

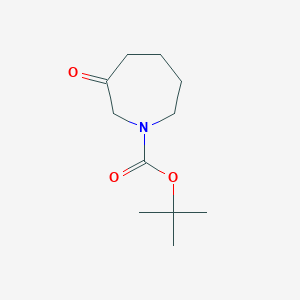
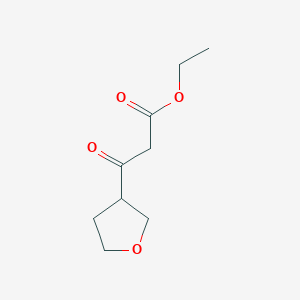
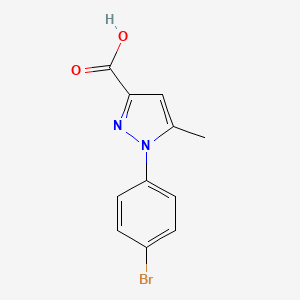
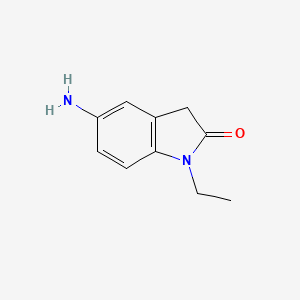

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)
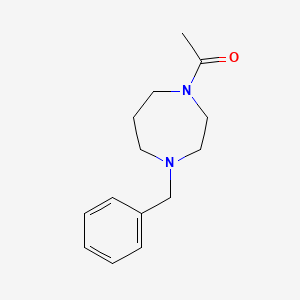
![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)